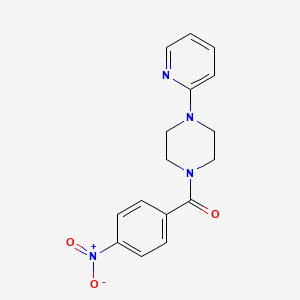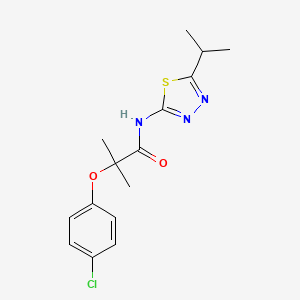
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as NBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBP belongs to the class of piperazine derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various medical applications.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance the activity of antioxidant enzymes. It has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage in various neurological disorders. 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been shown to have protective effects on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for laboratory experiments, including its high yield synthesis, stability, and low toxicity. However, some limitations of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine include its limited solubility in water and its potential to form insoluble aggregates in biological systems, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine research, including the development of novel formulations that enhance its bioavailability and efficacy, the exploration of its potential therapeutic applications in other medical fields such as cancer and diabetes, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine for various medical applications.
Métodos De Síntesis
The synthesis of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction between 4-nitrobenzoyl chloride and 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties that make it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
(4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(13-4-6-14(7-5-13)20(22)23)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYWTQNGNCHYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)

![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)


![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)